molecular formula C18H10O7 B1243245 Topopyrone C

Topopyrone C

Cat. No.: B1243245
M. Wt: 338.3 g/mol
InChI Key: AWDAPFGGFWZKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topopyrone C is a naphthochromene that is 4H-naphtho[2,3-h]chromene-4,7,12-trione substituted by hydroxy groups at positions 5, 9 and 11 and a methyl group at position 2. It is isolated from fungal strains Phoma and Penicillium and acts as an inhibitor of the enzyme topoisomerase I. It has a role as an antimicrobial agent, an antineoplastic agent, an antiviral agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a Penicillium metabolite. It is a naphthochromene, a member of phenols and a member of p-quinones.

Scientific Research Applications

Synthesis and Chemical Structure

  • First Total Synthesis of Topopyrone C

    The first successful synthesis of this compound was achieved, providing a foundation for further studies on its properties and applications. This synthesis involved Marschalk alkylation and a Baker–Venkataraman chain elongation, followed by acid-catalyzed cyclization to construct the pyrone ring (Gattinoni, Merlini, & Dallavalle, 2007).

  • Structural Elucidation of Topopyrones

    The structural analysis of topopyrones, including this compound, revealed their chemical compositions. These compounds are anthraquinone types containing a fused 1,4-pyrone moiety, with variations in chlorine atoms and other functional groups (Ishiyama et al., 2000).

Biological Activities and Mechanisms

  • Cytotoxic and Topoisomerase I Inhibitory Activities

    Analogues of this compound were synthesized and tested for their cytotoxic and Topoisomerase I inhibitory activities. These studies provided insights into the structure-activity relationship, indicating the importance of the pyrone ring and certain polar groups for the compound's efficacy (Dallavalle et al., 2008).

  • DNA Interaction and Mode of Binding

    Research involving NMR studies on Topopyrone derivatives showed their ability to interact with DNA. This interaction, particularly the intercalation into CG base pairs, plays a role in its mechanism of action as a Topoisomerase poison (Scaglioni et al., 2009).

  • Topopyrones as Poisons of Human DNA Topoisomerases I and II

    this compound, among other topopyrones, was identified as a poison for human DNA topoisomerases I and II, making it a rare example of a molecule interacting effectively with more than one DNA topoisomerase (Khan, Elban, & Hecht, 2008).

Potential Therapeutic Applications

  • Antioxidant Properties

    A study on the synthesis and evaluation of this compound derivatives highlighted their strong radical scavenging effect, comparable to reference antioxidants. This property opens potential avenues for their use in oxidative stress-related conditions (Aziz et al., 2016).

  • Effectiveness in Topoisomerase Inhibition

    Synthesis and biological activity studies of topopyrone derivatives underscored their role in stabilizing DNA-topoisomerase I and II covalent binary complexes, suggesting their therapeutic potential in conditions where topoisomerase inhibition is beneficial (Zaleski et al., 2012).

  • Total Synthesis and Anticancer Potential

    The total synthesis of topopyrones, including this compound, was achieved, emphasizing their role as potent topoisomerase I poisons with high cytotoxicity, suggesting potential applications in cancer treatment (Elban & Hecht, 2008).

Properties

Molecular Formula

C18H10O7

Molecular Weight

338.3 g/mol

IUPAC Name

5,9,11-trihydroxy-2-methylnaphtho[3,2-h]chromene-4,7,12-trione

InChI

InChI=1S/C18H10O7/c1-6-2-10(20)15-12(22)5-9-14(18(15)25-6)17(24)13-8(16(9)23)3-7(19)4-11(13)21/h2-5,19,21-22H,1H3

InChI Key

AWDAPFGGFWZKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C3C(=C2O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)O

Synonyms

topopyrone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Topopyrone C
Reactant of Route 2
Topopyrone C
Reactant of Route 3
Topopyrone C
Reactant of Route 4
Topopyrone C
Reactant of Route 5
Topopyrone C
Reactant of Route 6
Topopyrone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.